molecular formula C16H12N2O8 B4908946 2-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate

2-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B4908946
M. Wt: 360.27 g/mol
InChI Key: CYTYGDLVQJUYRH-UHFFFAOYSA-N
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Description

2-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a 2,4-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate typically involves the esterification of 2-(ethoxycarbonyl)phenol with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2-(ethoxycarbonyl)phenol and 2,4-dinitrobenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products Formed

    Hydrolysis: 2-(ethoxycarbonyl)phenol and 2,4-dinitrobenzoic acid.

    Reduction: 2-(ethoxycarbonyl)phenyl 2,4-diaminobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of nitro groups can contribute to its reactivity and potential bioactivity, while the ester linkage may influence its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxycarbonyl)phenyl 2,4-dinitrobenzoate
  • 2-(ethoxycarbonyl)phenyl 3,5-dinitrobenzoate
  • 2-(ethoxycarbonyl)phenyl 2,4-dinitrophenylacetate

Uniqueness

2-(ethoxycarbonyl)phenyl 2,4-dinitrobenzoate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2-ethoxycarbonylphenyl) 2,4-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8/c1-2-25-15(19)12-5-3-4-6-14(12)26-16(20)11-8-7-10(17(21)22)9-13(11)18(23)24/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTYGDLVQJUYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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